Cas no 1190311-36-4 (6-Trifluoromethyl-7-aza-2-oxindole)

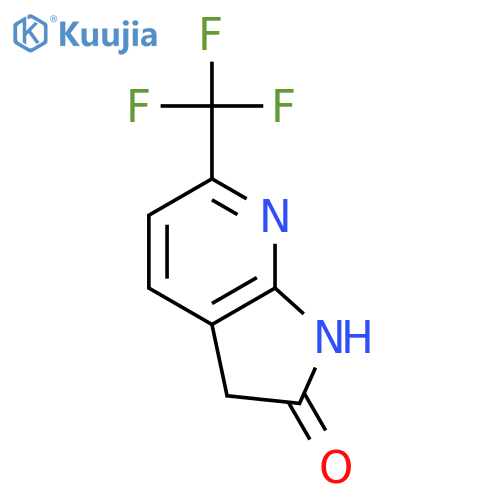

1190311-36-4 structure

商品名:6-Trifluoromethyl-7-aza-2-oxindole

6-Trifluoromethyl-7-aza-2-oxindole 化学的及び物理的性質

名前と識別子

-

- 6-Trifluoromethyl-7-aza-2-oxindole

- CS-0338845

- 6-(Trifluoromethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

- 1190311-36-4

- 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

- 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

- 6-(trifluoromethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

-

- インチ: InChI=1S/C8H5F3N2O/c9-8(10,11)5-2-1-4-3-6(14)13-7(4)12-5/h1-2H,3H2,(H,12,13,14)

- InChIKey: ZZLVVGGOPLVMFN-UHFFFAOYSA-N

- ほほえんだ: O=C1NC2=C(C1)C=CC(=N2)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 202.03539727Da

- どういたいしつりょう: 202.03539727Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 42Ų

6-Trifluoromethyl-7-aza-2-oxindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T897485-1mg |

6-Trifluoromethyl-7-aza-2-oxindole |

1190311-36-4 | 1mg |

$ 50.00 | 2022-06-02 | ||

| Alichem | A029192493-5g |

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one |

1190311-36-4 | 97% | 5g |

$4877.60 | 2023-09-04 | |

| TRC | T897485-10mg |

6-Trifluoromethyl-7-aza-2-oxindole |

1190311-36-4 | 10mg |

$ 160.00 | 2022-06-02 | ||

| TRC | T897485-2mg |

6-Trifluoromethyl-7-aza-2-oxindole |

1190311-36-4 | 2mg |

$ 65.00 | 2022-06-02 | ||

| Alichem | A029192493-1g |

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one |

1190311-36-4 | 97% | 1g |

$1656.24 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409515-1g |

6-(Trifluoromethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one |

1190311-36-4 | 97% | 1g |

¥7954.00 | 2024-08-09 |

6-Trifluoromethyl-7-aza-2-oxindole 関連文献

-

1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

1190311-36-4 (6-Trifluoromethyl-7-aza-2-oxindole) 関連製品

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬